Nalpha-Fmoc-pi-Bom-L-histidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Fmoc-pi-Bom-L-histidine typically involves the protection of the histidine amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and the imidazole side chain with the benzyloxymethyl (Bom) group. The process begins with the protection of the amino group using Fmoc chloride in the presence of a base such as sodium carbonate. The imidazole side chain is then protected using benzyloxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. These methods allow for the efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Fmoc-pi-Bom-L-histidine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in a solvent such as dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Substitution Reactions: Substitution of the benzyloxymethyl group under acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base such as N-methylmorpholine (NMM).
Substitution: Acidic conditions using trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions include deprotected histidine derivatives and peptide chains with this compound as a building block .
Scientific Research Applications
Nalpha-Fmoc-pi-Bom-L-histidine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and nanomaterials
Mechanism of Action
The mechanism of action of Nalpha-Fmoc-pi-Bom-L-histidine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Bom group protects the imidazole side chain. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Nalpha-Fmoc-L-histidine: Similar to Nalpha-Fmoc-pi-Bom-L-histidine but lacks the benzyloxymethyl protection on the imidazole side chain.
Nalpha-Fmoc-pi-Trt-L-histidine: Uses a trityl (Trt) group instead of the benzyloxymethyl group for side chain protection.
Uniqueness
This compound is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
CAS No. |
138775-06-1 |
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Molecular Formula |
C29H27N3O5 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-32(18-30-21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1 |
InChI Key |
PYZZDBDNJGSAQO-MHZLTWQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COCN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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